![molecular formula C10H21Cl2FN2O B1485464 1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride CAS No. 2098072-97-8](/img/structure/B1485464.png)
1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride
Overview
Description
1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C10H21Cl2FN2O. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride is defined by its molecular formula, C10H21Cl2FN2O. Unfortunately, detailed structural analysis such as bond lengths, angles, and conformation is not available in the search results.Scientific Research Applications
Pharmacokinetics
This compound can also play a role in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. Its structural features may influence the way drugs are processed in the body, providing insights into optimizing drug design for better therapeutic outcomes.
Each of these applications leverages the unique chemical properties of 1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride , demonstrating its versatility and potential in scientific research across multiple disciplines. While the information provided here is based on the compound’s theoretical capabilities, actual research applications may require further empirical validation .
Mechanism of Action
Target of Action
Piperazine derivatives are often used in the treatment of allergies and interact with H1 receptors . These receptors play a crucial role in allergic reactions, which occur in response to environmental substances known as allergens .
Mode of Action
Piperazine H1 receptor antagonists have a higher affinity to H1 receptors than histamine, meaning they can effectively block the action of histamine and thus alleviate allergic symptoms .
Biochemical Pathways
The interaction of these compounds with H1 receptors can inhibit the biochemical pathways associated with allergic reactions. This includes the release of inflammatory mediators, which can lead to symptoms such as itching and inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine derivatives can vary. They are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
By blocking H1 receptors, piperazine derivatives can prevent the typical symptoms of allergic reactions, such as itching, inflammation, and asthma .
Action Environment
The efficacy and stability of these compounds can be influenced by various environmental factors, including the presence of allergens, the individual’s immune response, and other physiological factors .
Safety and Hazards
properties
IUPAC Name |
1-[(4-fluorooxan-4-yl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O.2ClH/c11-10(1-7-14-8-2-10)9-13-5-3-12-4-6-13;;/h12H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLGXHWDUCYMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN2CCNCC2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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